REACTION_SMILES
|
[CH3:1][O:2][C:3](=[O:4])[c:5]1[cH:6][c:7]2[c:8]([n:9][c:10](-[c:12]3[c:13]([Cl:19])[cH:14][cH:15][cH:16][c:17]3[Cl:18])[nH:11]2)[cH:20][cH:21]1.[CH3:24][OH:25].[Na+:23].[OH-:22]>>[O:2]=[C:3]([OH:4])[c:5]1[cH:6][c:7]2[c:8]([n:9][c:10](-[c:12]3[c:13]([Cl:19])[cH:14][cH:15][cH:16][c:17]3[Cl:18])[nH:11]2)[cH:20][cH:21]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)c1ccc2nc(-c3c(Cl)cccc3Cl)[nH]c2c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)c1ccc2nc(-c3c(Cl)cccc3Cl)[nH]c2c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |